molecular formula C12H20O2 B14700252 Ethenyl dec-2-enoate CAS No. 25103-22-4

Ethenyl dec-2-enoate

Cat. No.: B14700252
CAS No.: 25103-22-4
M. Wt: 196.29 g/mol
InChI Key: DPWAODQLQROODR-UHFFFAOYSA-N
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Description

Ethenyl dec-2-enoate is an unsaturated ester characterized by an ethenyl (vinyl) group attached to the oxygen atom of dec-2-enoic acid, a 10-carbon chain with a double bond at the second position. While direct references to this compound are absent in the provided evidence, analogous compounds such as vinyl acetate (ethenyl acetate) and ethyl decanoate (a saturated ester) offer structural and functional parallels. Ethenyl esters are pivotal in polymer chemistry and organic synthesis due to their reactivity, particularly in radical-initiated polymerization and cycloaddition reactions . The absence of explicit data on this compound necessitates extrapolation from structurally related compounds, as discussed below.

Properties

CAS No.

25103-22-4

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

ethenyl dec-2-enoate

InChI

InChI=1S/C12H20O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h4,10-11H,2-3,5-9H2,1H3

InChI Key

DPWAODQLQROODR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=CC(=O)OC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethenyl dec-2-enoate can be synthesized through esterification reactions. One common method involves the reaction of vinyl alcohol with dec-2-enoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Addition Reactions

The α,β-unsaturated system facilitates electrophilic and nucleophilic additions:

Hydrogen Addition

  • H-atom addition dominates below 1200 K, forming saturated esters via radical mechanisms .

  • Kinetic preference : H-addition to the C=C bond shows lower activation energy compared to OH-addition at temperatures <900 K .

Hydroxyl Addition

  • OH radicals preferentially add to the β-carbon at 800–1200 K, producing hydroxylated intermediates .

  • Competing pathways:

    • Below 900 K: OH addition dominates over H abstraction.

    • Above 1250 K: H abstraction becomes prevalent .

Catalytic Hydrogenation

  • Using Fe(TCP)Cl catalysts under toluene/H₂O biphasic conditions (80°C), selective hydrogenation of the double bond occurs with >90% yield .

Oxidation

  • Epoxidation : Reacts with peracids (e.g., mCPBA) to form epoxides, though specific yields for ethenyl derivatives require further validation .

  • Strong Oxidants : KMnO₄ or CrO₃ in acidic conditions cleave the double bond, yielding carboxylic acid derivatives .

Reduction

  • Ester Group : LiAlH₄ reduces the ester to a primary alcohol (e.g., dec-2-en-1-ol) .

  • Double Bond : Catalytic hydrogenation (H₂/Pd-C) saturates the C=C bond, producing ethyl decanoate derivatives .

Substitution and Polymerization

Nucleophilic Substitution

  • The ethenyl group enhances electrophilicity at the β-carbon, enabling Michael additions with amines or thiols . Example:

    • Reaction with dimethylamine yields β-amino esters under mild conditions (25°C, acetone) .

Polymerization

  • Radical-initiated polymerization forms poly(ethenyl dec-2-enoate), though detailed kinetic data remain unpublished. Industrial applications suggest potential in coatings .

Thermal Decomposition

Pyrolysis studies (600–1500 K) reveal:

  • Primary products: CO, CO₂, and alkenes via β-scission .

  • Competing pathways:

    Temperature Range (K)Dominant PathwayMajor Products
    <900OH additionHydroxylated esters
    900–1250H abstractionRadical intermediates
    >1250C=C bond cleavageShort-chain aldehydes

Scientific Research Applications

Ethenyl dec-2-enoate has several applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which have applications in coatings, adhesives, and sealants.

    Materials Science: The compound is utilized in the development of advanced materials with specific properties such as flexibility, durability, and resistance to environmental factors.

    Biological Studies: Researchers explore its potential as a precursor for bioactive compounds that may have pharmaceutical applications.

    Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which ethenyl dec-2-enoate exerts its effects depends on the specific reaction or application. In polymerization reactions, the vinyl group undergoes radical polymerization, forming long polymer chains. The ester functional group can participate in various chemical transformations, influencing the reactivity and properties of the resulting compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Vinyl Acetate (Ethenyl Acetate)

  • Structure : CH₃COOCH=CH₂ (ethenyl ester of acetic acid).
  • Synthesis : Industrially produced via catalytic acetoxylation of ethylene or esterification of acetic acid with acetylene .
  • Applications: A key monomer for polyvinyl acetate (PVA) and ethylene-vinyl acetate (EVA) copolymers, widely used in adhesives, coatings, and textiles .
  • Reactivity: Undergoes radical polymerization and participates in Diels-Alder reactions. Unlike ethenyl dec-2-enoate, its shorter chain length limits hydrophobic interactions.

Ethyl Decanoate (Ethyl Caprate)

  • Structure: CH₃(CH₂)₈COOCH₂CH₃ (saturated ethyl ester of decanoic acid).
  • Properties: Boiling point 243–245°C, used as a flavoring agent (fruity, waxy notes) and in biodiesel production .
  • Comparison: The saturated nature of ethyl decanoate reduces reactivity compared to this compound, which has a conjugated double bond system. This difference impacts applications in photochemistry and polymer science.

4-[(E)-2-(3,5-Dihydroxyphenyl)ethenyl]benzene-1,3-diol (Oxyresveratrol)

  • Structure : A stilbene derivative with ethenyl-linked aromatic rings.
  • Applications : Pharmacological research (antioxidant, anti-inflammatory) and synthetic precursor in fine chemicals .
  • Key Difference: The ethenyl group in oxyresveratrol facilitates π-π stacking and isomerization, enabling photophysical applications absent in aliphatic esters like this compound .

2-[2-(2-Vinylphenyl)ethenyl]furan (1a)

  • Structure : Ethenyl-bridged furan and vinylphenyl moieties.
  • Synthesis : Prepared via Wittig reaction, highlighting the utility of ethenyl groups in constructing conjugated systems .
  • Relevance: Demonstrates how ethenyl groups enhance conjugation and electronic properties, a feature critical for materials science but less explored in aliphatic esters like this compound.

Data Table: Key Properties of Analogous Compounds

Compound Molecular Formula Boiling Point (°C) Key Applications Reactivity Notes
Vinyl Acetate C₄H₆O₂ 72–73 Polymers, adhesives Radical polymerization
Ethyl Decanoate C₁₂H₂₄O₂ 243–245 Flavors, biodiesel Ester hydrolysis
Oxyresveratrol C₁₄H₁₂O₄ N/A Pharmaceuticals Photoisomerization
2-[2-(2-Vinylphenyl)ethenyl]furan C₁₄H₁₂O N/A Organic electronics Conjugated π-system

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